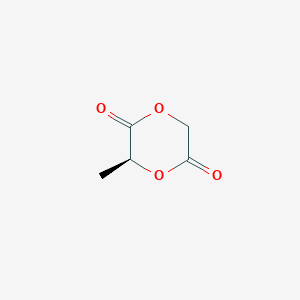
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is a complex carbohydrate derivative. It is a modified form of glucopyranose, which is a glucose molecule in its pyranose form. This compound is characterized by the presence of multiple acetyl groups and a thio linkage, making it a valuable intermediate in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose typically involves the acetylation of 2-deoxy-2-acetamido-D-glucose. The process includes the following steps:
Acetylation: The hydroxyl groups at positions 3, 4, and 6 of the glucopyranose ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Linkage Formation: The anomeric hydroxyl group is converted to a thio linkage by reacting with a thiol reagent, such as thioacetic acid, under acidic conditions.
Final Acetylation: The resulting compound is further acetylated at the 1-S position to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The thio linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Deacetylated glucopyranose derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Functionalized glucopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosyl donors.
Biology: Employed in the study of glycosylation processes and glycoprotein synthesis.
Wirkmechanismus
The mechanism of action of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and thio groups play a crucial role in modulating its activity and binding affinity. The compound can inhibit or activate certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but with a chloride group instead of a thio linkage.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Lacks the thio linkage and has an additional acetyl group at the 1-position.
Uniqueness
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is unique due to its thio linkage, which imparts distinct chemical and biological properties. This feature makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H23NO9S |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
(5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
ZFVQIBIWKBDEPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)

![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)






![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)




